1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H23N5 and its molecular weight is 357.461. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that include cyclization of appropriate precursors. For instance, the compound can be synthesized from the reaction of substituted phenyl hydrazines with pyrimidine derivatives under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidine structure.
Anticancer Properties
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, studies have indicated that similar compounds can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cancer cell death. A related compound demonstrated potent antiproliferative effects against various cancer cell lines (e.g., A549 and HT-1080) with IC50 values in the micromolar range .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Mechanistic Insights
Mechanistic studies suggest that these compounds may exert their effects through multiple pathways:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), which disrupts microtubule assembly.
- COX Inhibition : Targeting COX-1 and COX-2 pathways to reduce inflammation.
- Antioxidant Activity : Some pyrazolo[3,4-d]pyrimidines demonstrate scavenging activity against free radicals, contributing to their anti-inflammatory effects.
Case Studies
- Anticancer Activity : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compound displayed an IC50 value of 0.5 µM against A549 cells and was found to induce apoptosis through caspase activation.
- Anti-inflammatory Evaluation : In vivo studies on mice treated with a pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in paw edema compared to control groups. The compound demonstrated an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development.
Data Tables
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)10-18)21-20-13-25-27(22(20)24-14-23-21)19-11-16(3)9-17(4)12-19/h6-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHMQJZAMFJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.